5-Methyl-2-pyrazinamine 4-oxide

Description

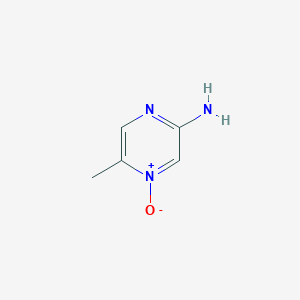

Chemical Structure and Key Properties 5-Methyl-2-pyrazinamine 4-oxide (CAS: 51037-30-0), also known as Acipimox, is a pyrazine derivative featuring a methyl group at position 5, an amine at position 2, and an N-oxide group at position 4 (Figure 1). Its IUPAC name is 5-methylpyrazine-2-carboxylic acid 4-oxide, with the carboxylic acid group contributing to its pharmacological activity as a lipid-lowering agent .

Synthesis and Applications

Acipimox is synthesized via ligand-metal coordination strategies, as demonstrated by Xing et al., where 5-methylpyrazine-2-carboxylic acid 4-oxide (Acipimox ligand) reacts with Co(II) or Zn(II) to form stable coordination compounds . This compound is clinically used to treat hyperlipidemia by inhibiting lipolysis and reducing plasma free fatty acids .

Properties

CAS No. |

103965-77-1 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-methyl-4-oxidopyrazin-4-ium-2-amine |

InChI |

InChI=1S/C5H7N3O/c1-4-2-7-5(6)3-8(4)9/h2-3H,1H3,(H2,6,7) |

InChI Key |

XUTIPSSPVHXNDW-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=[N+]1[O-])N |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])N |

Synonyms |

Pyrazinamine, 5-methyl-, 4-oxide (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Non-N-Oxide Analog: 5-Methyl-2-Pyrazinecarboxylic Acid

| Property | 5-Methyl-2-pyrazinamine 4-Oxide | 5-Methyl-2-Pyrazinecarboxylic Acid |

|---|---|---|

| N-Oxide Group | Present (Position 4) | Absent |

| Key Functional Groups | Carboxylic acid, N-oxide, amine | Carboxylic acid, amine |

| Metal Coordination | Forms stable complexes with Co(II)/Zn(II) | Lacks N-oxide-driven coordination |

| Pharmacological Role | Lipid-lowering agent | Intermediate in coordination chemistry |

Key Differences :

- The absence of the N-oxide group in 5-methyl-2-pyrazinecarboxylic acid eliminates its ability to form chelated metal complexes, limiting its use to synthetic intermediates rather than bioactive agents .

- The N-oxide group in Acipimox enhances polarity and solubility, critical for its pharmacokinetic profile .

2-Benzyloxy-6-Hydroxymethyl-3-Isobutyl-5-Methoxypyrazine 4-Oxide

| Property | This compound | 2-Benzyloxy-6-Hydroxymethyl-3-Isobutyl-5-Methoxypyrazine 4-Oxide |

|---|---|---|

| Substituents | Methyl, amine, N-oxide | Benzyloxy, hydroxymethyl, isobutyl, methoxy, N-oxide |

| Synthesis Complexity | Single-step metal coordination | Multi-step (e.g., 3-step from 5b intermediate) |

| Application | Direct therapeutic agent | Key intermediate for OPC-15161 (superoxide anion inhibitor) |

Key Differences :

3-Amino-6-(Chloromethyl)-2-Pyrazinecarbonitrile 4-Oxide

| Property | This compound | 3-Amino-6-(Chloromethyl)-2-Pyrazinecarbonitrile 4-Oxide |

|---|---|---|

| Functional Groups | Carboxylic acid, amine, N-oxide | Chloromethyl, cyano, amine, N-oxide |

| Reactivity | Limited to acid-base interactions | High (chloromethyl and cyano groups enable nucleophilic substitution) |

| Use | Therapeutic agent | Synthetic intermediate for heterocyclic chemistry |

Key Differences :

- The chloromethyl and cyano groups in the latter compound provide reactive sites for further derivatization, unlike the metabolically stable carboxylic acid in Acipimox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.